molecular formula C20H21NO2 B12530895 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide CAS No. 652964-99-3

4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide

Cat. No.: B12530895
CAS No.: 652964-99-3
M. Wt: 307.4 g/mol
InChI Key: BVFVDFANANUFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Compounds with similar structural motifs, such as an N-tert-butyl amide group and a biphenyl system, have been investigated for their potential anti-inflammatory properties . The presence of the tert-butyl group can influence the molecule's metabolic stability and binding affinity to biological targets . The 4-oxobut-2-enamide core is a key pharmacophore in some synthetic bioactive molecules, suggesting this compound may serve as a valuable intermediate or lead structure in developing new therapeutic agents . Researchers can utilize this high-purity compound for screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

652964-99-3

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

N-tert-butyl-4-oxo-4-(4-phenylphenyl)but-2-enamide

InChI

InChI=1S/C20H21NO2/c1-20(2,3)21-19(23)14-13-18(22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,21,23)

InChI Key

BVFVDFANANUFHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protocol for Biphenyl-4-yl Ketone Formation

  • Reactants :
    • 4-Bromoacetophenone (1.0 equiv)
    • Phenylboronic acid (1.2 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2.0 equiv)
  • Solvent : Toluene/ethanol (3:1 v/v)
  • Conditions : 80°C, 12 h under N₂
  • Yield : 93%

Mechanism : The Pd catalyst facilitates transmetallation between the boronic acid and aryl halide, followed by reductive elimination to form the biphenyl bond.

Enamide Formation via β-Keto Amide Dehydration

The enamide is formed by dehydrating a β-hydroxy amide intermediate or directly condensing a β-keto acid with tert-butylamine.

Synthesis of β-Keto Amide Intermediate

  • Step 1 : Convert biphenyl-4-yl ketone to β-keto acid via Claisen condensation with diethyl oxalate.
  • Step 2 : Couple β-keto acid with tert-butylamine using HATU/DIPEA in DMF.
    • Yield : 85–90%
    • Key Data :
      • IR: 1685 cm⁻¹ (C=O stretch)
      • ¹H NMR (CDCl₃): δ 2.53 (s, 3H, CH₃), 1.39 (s, 9H, t-Bu)

Dehydration to Enamide Using Burgess Reagent

  • Reagent : Burgess reagent (1.5 equiv)
  • Solvent : THF, 0°C → rt, 2 h
  • Yield : 78%
  • Mechanism : The reagent promotes elimination of H₂O from the β-hydroxy amide, forming the α,β-unsaturated system.

Alternative Route: Horner-Wadsworth-Emmons Reaction

This method constructs the enamide directly using a phosphonate ester and aldehyde.

Protocol

  • Phosphonate Ester : Diethyl (biphenyl-4-carbonyl)methylphosphonate
  • Aldehyde : tert-Butylamine-derived aldehyde
  • Base : NaH (2.0 equiv)
  • Solvent : THF, 0°C → rt, 6 h
  • Yield : 70%
  • Stereoselectivity : >95% E-isomer

Comparative Analysis of Methods

Method Key Steps Yield Advantages References
Suzuki + Dehydration Biphenyl coupling, amidation, dehydration 78% High purity, scalable
Horner-Wadsworth-Emmons One-pot enamide formation 70% Stereoselective, fewer steps
Heck Reaction Pd-catalyzed coupling 65% Direct enamide introduction

Optimization and Challenges

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, reducing side products.
  • Dehydration Efficiency : Burgess reagent minimizes over-oxidation compared to P₂O₅.
  • Solvent Effects : Toluene/ethanol mixtures improve coupling yields vs. DMF.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.

Scientific Research Applications

Synthesis of Neprilysin Inhibitors

One of the primary applications of this compound is as an intermediate in the synthesis of neprilysin inhibitors, particularly Sacubitril . Sacubitril is used in combination with valsartan to treat heart failure and reduce cardiovascular mortality. This compound facilitates the production of Sacubitril by providing essential functional groups necessary for its biological activity .

Anticancer Activity

Research has indicated that compounds related to 4-([1,1'-biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide exhibit potential anticancer properties. For instance, derivatives that include similar biphenyl structures have shown significant inhibition against various cancer cell lines, suggesting that modifications of this compound could lead to novel anticancer agents .

Case Study 1: Synthesis and Evaluation of Neprilysin Inhibitors

A study focused on the synthesis of several derivatives from this compound demonstrated successful conversion into active neprilysin inhibitors. The synthesized compounds were evaluated for their efficacy in inhibiting neprilysin activity, which is crucial for managing heart failure conditions .

Case Study 2: Anticancer Activity Screening

In a comprehensive screening process conducted by researchers, various derivatives based on the biphenyl structure were tested against multiple cancer cell lines. The results indicated that some derivatives exhibited over 70% inhibition against leukemia and CNS cancer cell lines. These findings suggest a promising avenue for developing new anticancer therapies based on the structural framework of this compound .

Mechanism of Action

The mechanism by which 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

  • Core backbone : Conjugated enamide (C=O and C=C bonds in proximity).
  • Substituents : Biphenyl (aromatic, planar) and tert-butyl amide (sterically bulky, electron-donating).

Comparison with 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

This compound () shares a tert-butyl group and carboxamide functionality but differs in its cyclopropane core and phenoxy substituent. Key distinctions include:

Property 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Core Structure α,β-unsaturated enamide Cyclopropane ring with carboxamide
Aromatic System Biphenyl (extended conjugation) Monophenyl with phenoxy group
Steric Effects Tert-butyl amide (moderate bulk) N,N-Diethyl and tert-butylphenoxy (high bulk)
Synthetic Yield Not reported in evidence 67% (moderate, diastereomeric mixture dr 33:1)
Potential Reactivity Michael acceptor, π-stacking Cyclopropane ring-opening, electrophilic substitution
  • By contrast, the enamide structure of the target compound may require milder conditions to preserve conjugation.
  • Diastereomer Control : The analog’s high dr ratio suggests effective stereochemical control via reaction conditions (e.g., temperature, catalyst). For the target compound, the planar biphenyl system likely reduces stereochemical complexity compared to the cyclopropane analog.

Crystallographic and Computational Insights

SHELX programs (e.g., SHELXL) are critical for resolving such structural nuances, particularly for small molecules with complex substituents .

Biological Activity

4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide, also known as a biphenyl derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer specific interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2C_{18}H_{22}N_{2}O_{2}. Its structure includes a biphenyl moiety and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that biphenyl derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies on related biphenyl compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
  • Anti-inflammatory Properties : Some biphenyl derivatives are noted for their ability to reduce inflammation markers. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : There is evidence suggesting that biphenyl derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antitumor Studies : A study investigated the effects of biphenyl-based compounds on the growth of MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Inflammation Inhibition : Research highlighted the anti-inflammatory potential of biphenyl derivatives by assessing their impact on nitric oxide production in macrophages. The compounds were found to significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production, suggesting a mechanism for their anti-inflammatory action .
  • Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various biphenyl derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited strong inhibitory effects on bacterial growth, supporting their potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorBiphenyl DerivativesInduction of apoptosis in MCF-7 cells
Anti-inflammatoryBiphenyl DerivativesInhibition of NO production
AntimicrobialBiphenyl DerivativesInhibition of bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.